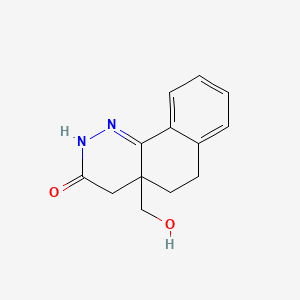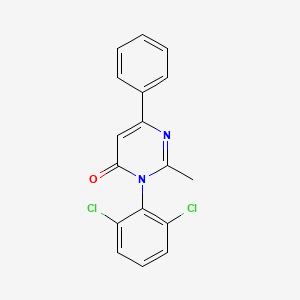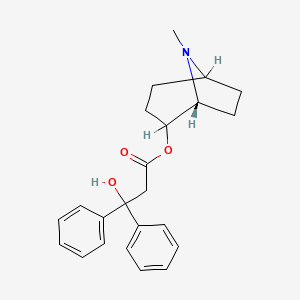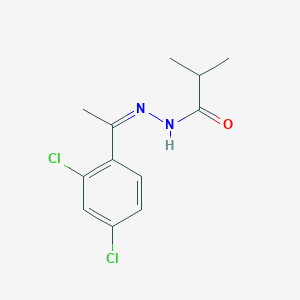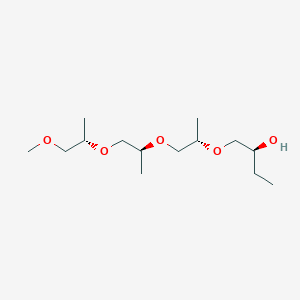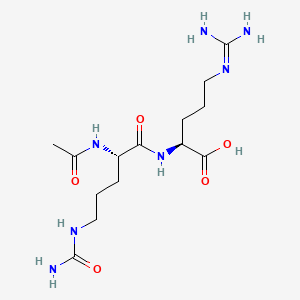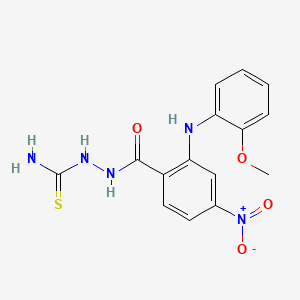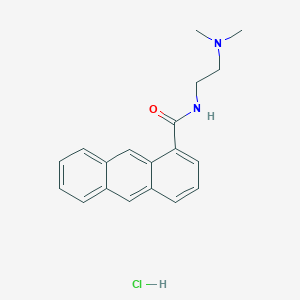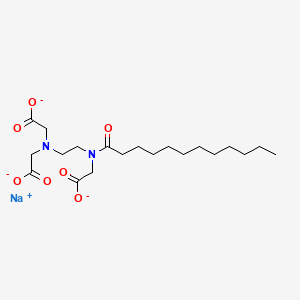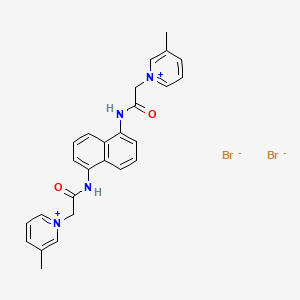
3-Picolinium, 1,1'-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two picolinium groups linked through a naphthylene core with iminocarbonylmethylene bridges, and it is typically found in the form of a dibromide salt
Preparation Methods
The synthesis of 3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide involves several steps. One common method includes the reaction of 3-picoline with 1,5-naphthalenedicarboxaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then treated with hydrobromic acid to yield the final dibromide salt. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents used in these reactions include hydrobromic acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex organic molecules.
Medicine: Research has explored its potential therapeutic applications, including its use as a drug candidate for treating neurological disorders.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate their activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including alterations in neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
When compared to similar compounds, 3-Picolinium, 1,1’-(1,5-naphthylenebis(iminocarbonylmethylene))bis-, dibromide stands out due to its unique structure and specific binding properties. Similar compounds include:
1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium) dibromide: This compound has a similar bis-picolinium structure but with a different core linkage.
N,N’-Dodecane-1,12-diyl-bis-3-picolinium dibromide: Another bis-picolinium compound with a different aliphatic linkage.
Properties
CAS No. |
101797-01-7 |
|---|---|
Molecular Formula |
C26H26Br2N4O2 |
Molecular Weight |
586.3 g/mol |
IUPAC Name |
2-(3-methylpyridin-1-ium-1-yl)-N-[5-[[2-(3-methylpyridin-1-ium-1-yl)acetyl]amino]naphthalen-1-yl]acetamide;dibromide |
InChI |
InChI=1S/C26H24N4O2.2BrH/c1-19-7-5-13-29(15-19)17-25(31)27-23-11-3-10-22-21(23)9-4-12-24(22)28-26(32)18-30-14-6-8-20(2)16-30;;/h3-16H,17-18H2,1-2H3;2*1H |
InChI Key |
PMJUZWXLBFBPAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[N+](=CC=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=CC=CC(=C4)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


